molecular formula C17H8N2O5 B10875600 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione CAS No. 6097-10-5

5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione

Cat. No.: B10875600
CAS No.: 6097-10-5
M. Wt: 320.25 g/mol
InChI Key: PGLDTKTVHQZGNS-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound with the molecular formula C₁₇H₈N₂O₅ This compound is characterized by its unique structure, which includes two isoindole-1,3-dione groups connected by a carbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the reaction of 3,3’,4,4’-benzophenonetetracarboxylic dianhydride with ammonia or primary amines. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 100-150°C

    Catalysts: None required, but sometimes acid catalysts like acetic acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Preparation: High-purity 3,3’,4,4’-benzophenonetetracarboxylic dianhydride and ammonia.

    Reaction Setup: Large-scale reactors with precise temperature control.

    Purification: Crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted isoindole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione is used as a building block for synthesizing more complex molecules. Its stable structure makes it an ideal candidate for creating polymers and other macromolecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in the synthesis of bioactive compounds that can interact with proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or interact with specific receptors in the body.

Industry

Industrially, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The carbonyl groups in the structure are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Benzophenonetetracarboxylic Dianhydride: A precursor in the synthesis of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione.

    Phthalimide: Another isoindole-1,3-dione derivative with similar reactivity but different applications.

    N-Phenylphthalimide: A derivative with an additional phenyl group, used in different chemical contexts.

Uniqueness

This compound is unique due to its dual isoindole-1,3-dione structure connected by a carbonyl bridge. This configuration provides it with distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

6097-10-5

Molecular Formula

C17H8N2O5

Molecular Weight

320.25 g/mol

IUPAC Name

5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C17H8N2O5/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22/h1-6H,(H,18,21,23)(H,19,22,24)

InChI Key

PGLDTKTVHQZGNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O

Origin of Product

United States

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